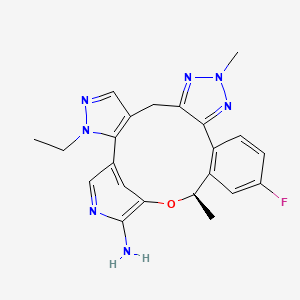
Zidesamtinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zidesamtinib is a novel, brain-penetrant, selective inhibitor of ROS1, a receptor tyrosine kinase involved in various cancers. It is designed to overcome limitations observed with currently available ROS1 inhibitors, such as resistance mutations and central nervous system (CNS) penetration .
Vorbereitungsmethoden
The synthesis of zidesamtinib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and brain-penetrant agents .
Analyse Chemischer Reaktionen
Zidesamtinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zidesamtinib has several scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors. The compound has shown promise in overcoming resistance mutations and improving CNS penetration, making it a valuable candidate for targeted cancer therapy .
Wirkmechanismus
Zidesamtinib exerts its effects by selectively inhibiting the ROS1 receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival. The compound is designed to remain active in tumors that have developed resistance to other ROS1 inhibitors, including those with treatment-emergent ROS1 mutations such as G2032R .
Vergleich Mit ähnlichen Verbindungen
Zidesamtinib is unique compared to other ROS1 inhibitors due to its enhanced CNS penetration and ability to overcome resistance mutations. Similar compounds include:
Crizotinib: The first ROS1 inhibitor approved for ROS1-positive NSCLC.
Entrectinib: Another ROS1 inhibitor with CNS activity.
Lorlatinib: Known for its CNS penetration and activity against ROS1 mutations.
This compound stands out for its improved safety profile and potential for longer durability of response .
Eigenschaften
CAS-Nummer |
2739829-00-4 |
|---|---|
Molekularformel |
C22H22FN7O |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |
InChI |
InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1 |
InChI-Schlüssel |
DTWUUAFTYSMNQX-GFCCVEGCSA-N |
Isomerische SMILES |
CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1 |
Kanonische SMILES |
CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
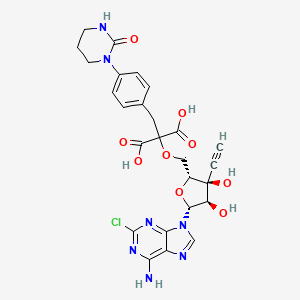
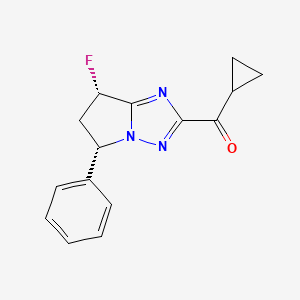
![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)
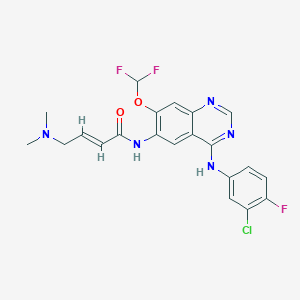
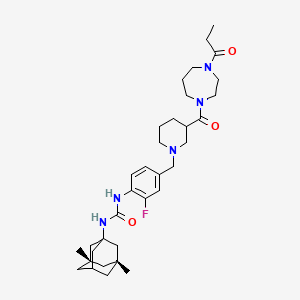
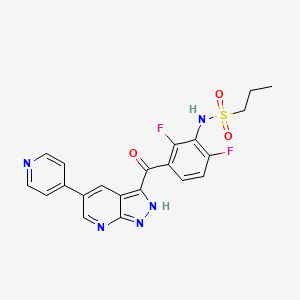
![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)
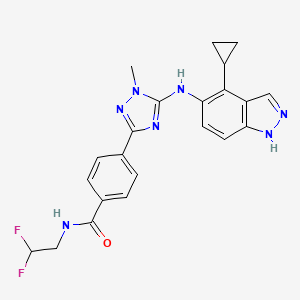
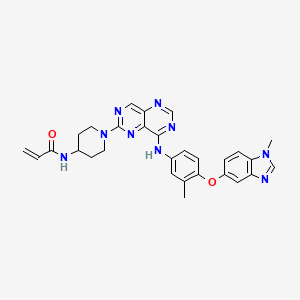
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
